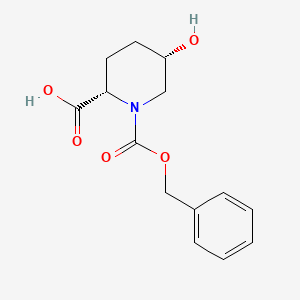
(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves the protection of the hydroxyl group and the carboxylic acid group, followed by the introduction of the benzyloxycarbonyl group. Common reagents used in these reactions include benzyl chloroformate and base catalysts such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its structural features allow for the exploration of stereochemistry in biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents. Its ability to form stable derivatives makes it a useful scaffold for drug development.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and advanced materials. Its versatility in chemical transformations makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-((Benzyloxy)amino)piperidine-2-carboxamide
- (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
- (2S,5S)-1-((tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
Uniqueness
(2S,5S)-1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical transformations and applications, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S,5S)-5-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12-/m0/s1 |
InChI Key |
CFRMMWFGNLWFMK-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N(C[C@H]1O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















